molecular formula C5H6KNO3S B6183346 potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate CAS No. 2624141-77-9

potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate

Cat. No.: B6183346
CAS No.: 2624141-77-9
M. Wt: 199.3
InChI Key:
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Description

Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate is a chemical compound with a unique structure that includes a four-membered azetidinone ring and a sulfanylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate typically involves the reaction of 2-[(4-oxoazetidin-2-yl)sulfanyl]acetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:

2-[(4-oxoazetidin-2-yl)sulfanyl]acetic acid+KOHpotassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate+H2O\text{2-[(4-oxoazetidin-2-yl)sulfanyl]acetic acid} + \text{KOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 2-[(4-oxoazetidin-2-yl)sulfanyl]acetic acid+KOH→potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the azetidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The acetate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of beta-lactam antibiotics and other bioactive molecules.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism by which potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate exerts its effects depends on its specific application. In medicinal chemistry, the compound can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. In materials science, its electronic properties can be exploited in the design of semiconductors or sensors.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]propionate
  • Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]butyrate

Uniqueness

Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate is unique due to its specific combination of a four-membered azetidinone ring and a sulfanylacetate moiety. This structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate involves the reaction of 2-chloroacetic acid with 4-oxoazetidine-2-thiol in the presence of potassium hydroxide.", "Starting Materials": [ "2-chloroacetic acid", "4-oxoazetidine-2-thiol", "potassium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-chloroacetic acid in water and add potassium hydroxide to the solution.", "Step 2: Add 4-oxoazetidine-2-thiol to the reaction mixture and stir for several hours at room temperature.", "Step 3: Acidify the reaction mixture with hydrochloric acid and filter the resulting precipitate.", "Step 4: Wash the precipitate with water and dry it to obtain potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate." ] }

CAS No.

2624141-77-9

Molecular Formula

C5H6KNO3S

Molecular Weight

199.3

Purity

95

Origin of Product

United States

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